Cas no 1015846-08-8 (1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone)

1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-(m-Tolyl)-1H-pyrazol-4-yl)ethanone
- 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone(SALTDATA: FREE)
- 1-[1-(3-methylphenyl)pyrazol-4-yl]ethanone
- 1-[1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]ETHANONE
- AG-D-08694
- Ambcb4002412
- CTK3J9962
- MolPort-016-630-835
- Ethanone, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-
- MFCD09055192
- BS-35572
- 1015846-08-8
- DTXSID20650788
- 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethan-1-one
- 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone, AldrichCPR
- AKOS006341307
- SCHEMBL17365305
- 1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone
-
- MDL: MFCD09055192
- Inchi: InChI=1S/C12H12N2O/c1-9-4-3-5-12(6-9)14-8-11(7-13-14)10(2)15/h3-8H,1-2H3
- InChI Key: MIJZNNXCFVFLMM-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1)N2C=C(C=N2)C(=O)C
Computed Properties
- Exact Mass: 200.09500
- Monoisotopic Mass: 200.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 34.9Ų
Experimental Properties
- PSA: 34.89000
- LogP: 2.38330
1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone Security Information
1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB214496-1 g |
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone; 95% |
1015846-08-8 | 1g |
€95.50 | 2022-03-04 | ||
abcr | AB214496-5 g |
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone; 95% |
1015846-08-8 | 5g |
€215.50 | 2022-03-04 | ||
abcr | AB214496-50g |
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone, 95%; . |
1015846-08-8 | 95% | 50g |
€707.90 | 2024-04-21 | |
abcr | AB214496-1g |
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone, 95%; . |
1015846-08-8 | 95% | 1g |
€94.10 | 2024-04-21 | |
abcr | AB214496-10g |
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone, 95%; . |
1015846-08-8 | 95% | 10g |
€269.00 | 2024-04-21 | |
abcr | AB214496-5g |
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone, 95%; . |
1015846-08-8 | 95% | 5g |
€186.30 | 2024-04-21 | |
1PlusChem | 1P0005CO-5g |
Ethanone, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]- |
1015846-08-8 | 95% | 5g |
$128.00 | 2025-02-18 | |
TRC | B400123-50mg |
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone |
1015846-08-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | B400123-500mg |
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone |
1015846-08-8 | 500mg |
$ 80.00 | 2022-06-07 | ||
TRC | B400123-100mg |
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone |
1015846-08-8 | 100mg |
$ 65.00 | 2022-06-07 |
1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone Related Literature
-
Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
Additional information on 1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone
Introduction to 1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone (CAS No. 1015846-08-8) and Its Emerging Applications in Chemical Biology
The compound 1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone, identified by the CAS number 1015846-08-8, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic ketone, featuring a pyrazole core conjugated with a phenyl ring and an acetyl moiety, has garnered attention due to its structural complexity and versatile reactivity. The pyrazole scaffold, known for its broad biological activity, combined with the electron-withdrawing effect of the ketone group, makes this compound a promising candidate for further exploration in drug discovery and mechanistic studies.
In recent years, the field of medicinal chemistry has seen a surge in interest towards small molecules that can modulate biological pathways through precise interactions. The 1H-pyrazol-4-ylethanone moiety in this compound offers unique opportunities for designing molecules with tailored pharmacological properties. Specifically, the presence of the 3-methylphenyl group introduces steric and electronic features that can influence binding affinity and selectivity, critical factors in developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as a scaffold for developing inhibitors or activators of enzymes involved in metabolic pathways. The pyrazole ring is known to interact favorably with heme-containing proteins and metalloenzymes, making it an attractive platform for designing molecules that can modulate oxidative stress-related pathways. Recent studies have highlighted the role of pyrazole derivatives in mitigating inflammation and neurodegenerative diseases, suggesting that 1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone could serve as a lead compound for further derivatization.
Moreover, the structural motif of this compound finds relevance in the development of antimicrobial agents. The combination of a pyrazole ring and an acetyl group creates a framework that can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. Preliminary computational studies have indicated that derivatives of this compound may exhibit promising activity against resistant bacterial strains, addressing a critical unmet need in global healthcare.
The synthesis of 1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. The key steps typically include condensation reactions between appropriately substituted hydrazines and ketones, followed by functional group modifications to introduce the desired substituents. Advances in catalytic methods have further streamlined these processes, enabling scalable production for both research and commercial purposes.
From a computational chemistry perspective, the molecular structure of this compound has been subjected to extensive molecular dynamics simulations to understand its conformational flexibility and interactions with biological targets. These studies have provided valuable insights into how modifications at the 3-methylphenyl or pyrazole ring can enhance binding affinity or alter pharmacokinetic profiles. Such data-driven approaches are increasingly integral to modern drug discovery pipelines, where virtual screening complements experimental efforts.
The pharmacokinetic properties of 1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone are another area of active investigation. Initial pharmacokinetic profiling has revealed that the compound exhibits moderate solubility in aqueous buffers, suggesting potential for oral administration or topical delivery systems. Additionally, preliminary toxicity assessments have shown low systemic toxicity at therapeutic doses, reinforcing its suitability as a lead candidate for further development.
In conclusion, 1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone (CAS No. 1015846-08-8) represents a structurally intriguing molecule with broad applications in chemical biology and pharmaceutical research. Its unique combination of functional groups makes it an excellent scaffold for developing novel therapeutics targeting inflammation, neurodegeneration, and antimicrobial resistance. As research continues to uncover new biological roles for pyrazole derivatives, compounds like this one are poised to play a pivotal role in next-generation drug discovery efforts.
1015846-08-8 (1-1-(3-Methylphenyl)-1H-pyrazol-4-ylethanone) Related Products
- 1015846-07-7(1-1-(2-Methylphenyl)-1H-pyrazol-4-ylethanone)
- 1630459-54-9((2S)-2-(4-fluoro-2-nitrophenyl)propanoic acid)
- 1806164-68-0(6-(Aminomethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxaldehyde)
- 1784053-55-9(tert-butyl 3-(1-hydroxypropan-2-yl)azetidine-1-carboxylate)
- 1105235-36-6(N-(4-ethylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide)
- 1882586-74-4(2-[5-(Trifluoroacetamido)pyridin-2-yl]acetic acid)
- 2228787-08-2({1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-dimethylcyclopropyl}methanol)
- 128756-71-8(Adamantan-2-yl acrylate)
- 1806948-86-6(4-(Difluoromethyl)-2-iodo-3-methoxy-6-methylpyridine)
- 2680530-16-7((1s,4s)-1-amino-4-methoxycyclohexane-1-carboxylic acid hydrochloride, trans)
